molecular formula C11H20FN3 B11739475 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B11739475
M. Wt: 213.30 g/mol
InChI Key: BALJLGWCWRYJMP-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a methylbutyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methyl and methylbutyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and specificity towards certain targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
  • 1-(2-fluoroethyl)-N-(3-methylbutyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the fluoroethyl group at the 1-position and the methyl and methylbutyl groups at the 4- and N-positions, respectively, confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C11H20FN3/c1-9(2)4-6-13-11-10(3)8-14-15(11)7-5-12/h8-9,13H,4-7H2,1-3H3

InChI Key

BALJLGWCWRYJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCCC(C)C

Origin of Product

United States

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